molecular formula C9H16N4O B13155660 2-(3-Amino-1H-pyrazol-1-YL)-N-tert-butylacetamide

2-(3-Amino-1H-pyrazol-1-YL)-N-tert-butylacetamide

Cat. No.: B13155660
M. Wt: 196.25 g/mol
InChI Key: GVQNJDKAVRPBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-1H-pyrazol-1-YL)-N-tert-butylacetamide is a chemical compound with the molecular formula C9H16N4O It features a pyrazole ring substituted with an amino group and an acetamide moiety, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)-N-tert-butylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or by direct amination of the pyrazole ring.

    Acetamide Formation: The acetamide moiety is introduced by reacting the amino-substituted pyrazole with acetic anhydride or acetyl chloride.

    tert-Butyl Substitution: The tert-butyl group is introduced by reacting the acetamide with tert-butyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-YL)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the acetamide moiety.

    Substitution: Various alkyl or aryl-substituted derivatives of the original compound.

Scientific Research Applications

2-(3-Amino-1H-pyrazol-1-YL)-N-tert-butylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)-N-tert-butylacetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, it could inhibit a kinase enzyme by binding to its active site, thereby preventing substrate phosphorylation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
  • 2-(3-Amino-1H-pyrazol-1-yl)acetamide
  • 2-(3-Amino-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(3-Amino-1H-pyrazol-1-YL)-N-tert-butylacetamide is unique due to the presence of the tert-butyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-tert-butylacetamide

InChI

InChI=1S/C9H16N4O/c1-9(2,3)11-8(14)6-13-5-4-7(10)12-13/h4-5H,6H2,1-3H3,(H2,10,12)(H,11,14)

InChI Key

GVQNJDKAVRPBQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=CC(=N1)N

Origin of Product

United States

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